(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide
Description
(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide is a hydrobromide salt of a secondary amine featuring a 3-chlorobenzyl and a 2-methoxybenzyl group. Notably, it has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, commercial availability, or stability .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBQQECNZVOIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-73-8 | |
| Record name | Benzenemethanamine, 3-chloro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 3-chlorobenzylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Organic Synthesis
(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- C–N Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form anilines and aniline derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
- Synthesis of Specialty Chemicals : It is employed in creating intermediates for the synthesis of complex organic molecules, enhancing the efficiency of synthetic pathways.
The compound has been studied for its potential biological activities, which include:
- Antimicrobial Properties : Initial studies indicate that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : In vitro studies have shown that (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide can induce apoptosis in cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
Pharmaceutical Development
The compound's unique structural features make it a candidate for drug development:
- Therapeutic Applications : Its interaction with specific molecular targets suggests potential applications in treating various diseases. Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics further.
- Psychoactive Properties : Preliminary findings suggest possible interactions with serotonin receptors, indicating potential psychoactive effects that warrant further investigation.
Case Studies and Research Findings
- Anticancer Studies : Research published in various journals indicates that the compound has shown promising results in inducing apoptosis in breast cancer cell lines, making it a candidate for further anticancer drug development.
- Biological Activity Investigations : Studies exploring the antimicrobial properties have suggested that this compound could be effective against specific bacterial strains, highlighting its potential as a new antimicrobial agent.
- Psychoactive Research : Investigations into its interaction with serotonin receptors have opened avenues for studying its psychoactive properties and potential therapeutic uses in mental health disorders.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituent effects , molecular weights, and synthesis insights for (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide and its analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Notes |
|---|---|---|---|
| (3-Chlorobenzyl)(2-methoxybenzyl)amine HBr | 3-Cl, 2-OCH₃ | ~356.7 (estimated) | Discontinued; halogen and methoxy groups may enhance lipophilicity |
| (4-Fluorobenzyl)(2-methoxybenzyl)amine HBr | 4-F, 2-OCH₃ | 326.21 | 95% purity; lower molecular weight may improve solubility |
| 2-(4-Cl-Ph)ethylamine HBr | 4-Cl, 4-OCH₂CH₃ | 371.71 | Ethoxy group increases steric bulk; used in receptor-binding studies |
| (2-Methoxybenzyl)[2-(CF₃)benzyl]amine HBr | 2-OCH₃, 2-CF₃ | Not reported | Trifluoromethyl group enhances metabolic stability and electronegativity |
| (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine HBr | 2,3-(OCH₃)₂, 2-OCH₃ | Not reported | Multiple methoxy groups may improve binding to aromatic receptors |
Key Observations :
- Halogen vs. Alkoxy Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents influence electronic distribution, affecting reactivity and interaction with biological targets. For example, fluorinated analogs (e.g., 4-F derivative) often exhibit enhanced bioavailability due to increased stability .
Biological Activity
(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H16ClNO·HBr. It has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a chlorobenzyl group and a methoxybenzyl group attached to an amine, with hydrobromide as the counterion. Its unique structure contributes to its diverse biological activities.
The biological activity of (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide is primarily attributed to its ability to interact with specific molecular targets and pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may influence protein degradation pathways and cellular signaling processes.
Antimicrobial Activity
Research indicates that (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that the presence of the chlorobenzyl group enhances its antibacterial efficacy .
Anticancer Properties
The compound has also been studied for its anticancer potential. Preliminary findings suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in assays involving human cancer cell lines, (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide demonstrated notable cytotoxicity, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation .
Case Studies and Research Findings
Applications in Scientific Research
The compound's unique properties make it suitable for various applications:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for its potential as an antimicrobial and anticancer agent.
- Medicine : Explored for therapeutic applications and as a precursor in drug development.
- Industry : Utilized in producing specialty chemicals and intermediates for other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
